Geographutoxin I

描述

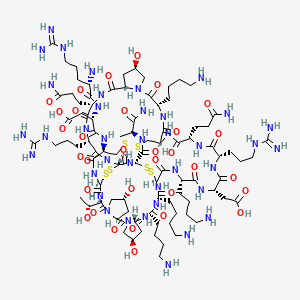

Geographutoxin I is a peptidic neurotoxin isolated from the venom of the marine snail Conus geographus. This compound is known for its ability to block sodium channels in skeletal muscle, making it distinct from other conotoxins that target different receptors and channels . This compound consists of 22 amino acid residues, including six cysteine residues that form three disulfide bridges, giving the molecule a rigid conformation .

作用机制

Result of Action

The primary result of Geographutoxin I’s action is the inhibition of muscle contraction . By blocking the sodium channels, the toxin prevents the propagation of action potentials in the muscle cells, leading to a loss of muscle contractility . This can result in paralysis in the affected muscles .

准备方法

Synthetic Routes and Reaction Conditions: Geographutoxin I can be synthesized chemically by solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent the oxidation of cysteine residues .

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the difficulty in obtaining large quantities of the venom from Conus geographus. advances in recombinant DNA technology may offer potential for large-scale production in the future .

化学反应分析

Types of Reactions: Geographutoxin I primarily undergoes oxidation and reduction reactions involving its disulfide bridges. The formation and cleavage of these disulfide bonds are crucial for the toxin’s biological activity .

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as iodine or air oxidation can be used to form disulfide bridges.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are employed to cleave disulfide bonds.

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity due to the presence or absence of disulfide bridges .

科学研究应用

Geographutoxin I has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and disulfide bond formation.

Biology: Serves as a tool to investigate sodium channel function and structure in skeletal muscle.

Medicine: Potential therapeutic applications in conditions involving sodium channel dysfunction, such as certain types of muscle paralysis.

相似化合物的比较

Geographutoxin II: Another peptide isolated from Conus geographus, with similar structure and function but differing in amino acid sequence.

μ-Conotoxin GIIIA: A homologous peptide with similar sodium channel blocking activity.

ω-Conotoxins: Target calcium channels instead of sodium channels, highlighting the specificity of Geographutoxin I for sodium channels.

生物活性

Geographutoxin I (GTX I) is a potent neurotoxin derived from the venom of marine cone snails, particularly from the genus Conus. This compound is classified as a conotoxin, which are small peptides that target specific ion channels and receptors in the nervous system. The biological activity of GTX I has garnered significant interest due to its potential applications in pharmacology and neurobiology.

GTX I is characterized by its unique structure, which includes multiple disulfide bonds that contribute to its stability and specificity. The mechanism of action primarily involves the modulation of voltage-gated sodium channels (VGSCs), leading to alterations in neuronal excitability and neurotransmitter release. This action is crucial for understanding both its toxic effects and potential therapeutic uses.

Biological Activity

The biological activity of GTX I can be summarized as follows:

- Neurotoxicity : GTX I exhibits significant neurotoxic effects, causing paralysis and respiratory failure in prey, which makes it an effective hunting tool for cone snails.

- Ion Channel Modulation : It selectively binds to VGSCs, inhibiting their function and leading to altered neuronal signaling. This property has been exploited in drug development for pain management.

- Pharmacological Potential : Research indicates that GTX I could serve as a lead compound for developing novel analgesics, particularly for neuropathic pain conditions.

Research Findings

Recent studies have highlighted various aspects of GTX I's biological activity:

- Toxicological Studies : In vivo studies demonstrated that GTX I induces paralysis in mice when administered intraperitoneally, with a median lethal dose (LD50) indicating high toxicity levels.

- Ion Channel Interaction : Electrophysiological experiments revealed that GTX I effectively blocks sodium currents in neurons, showcasing its potential as a tool for studying ion channel dynamics.

- Therapeutic Applications : Investigations into the analgesic properties of GTX I have shown promise in preclinical models, suggesting potential applications in chronic pain management.

Case Studies

Several case studies have documented the effects and applications of GTX I:

- Case Study 1 : A study involving the administration of GTX I in rodent models demonstrated significant pain relief comparable to traditional analgesics, highlighting its potential as a non-opioid pain management solution.

- Case Study 2 : Research on GTX I's interaction with specific sodium channels revealed insights into its selectivity and mechanism, paving the way for targeted drug design.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-16,31,37,40-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-7,22-bis(3-amino-3-oxopropyl)-4,25-bis(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H170N38O32S6/c1-46(76(108)149)118-87(160)62-40-171-172-41-63-88(161)122-52(15-3-7-25-101)80(153)128-61(36-74(147)148)85(158)121-55(19-12-30-116-99(111)112)79(152)123-57(21-23-71(106)143)84(157)131-64-42-173-175-44-66(132-86(159)60(35-73(145)146)127-77(150)51(105)14-11-29-115-98(109)110)91(164)134-67(92(165)135-75(47(2)139)97(170)138-39-50(142)34-70(138)96(169)137-38-49(141)33-69(137)94(167)124-54(17-5-9-27-103)78(151)119-53(81(154)129-63)16-4-8-26-102)45-176-174-43-65(90(163)133-62)130-82(155)56(20-13-31-117-100(113)114)120-83(156)58(22-24-72(107)144)125-93(166)68-32-48(140)37-136(68)95(168)59(126-89(64)162)18-6-10-28-104/h46-70,75,139-142H,3-45,101-105H2,1-2H3,(H2,106,143)(H2,107,144)(H2,108,149)(H,118,160)(H,119,151)(H,120,156)(H,121,158)(H,122,161)(H,123,152)(H,124,167)(H,125,166)(H,126,162)(H,127,150)(H,128,153)(H,129,154)(H,130,155)(H,131,157)(H,132,159)(H,133,163)(H,134,164)(H,135,165)(H,145,146)(H,147,148)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t46-,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBJHMUQZOSJPJ-HTVVLJMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H170N38O32S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339126 | |

| Record name | mu-Conotoxin G IIIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2609.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86394-16-3, 129129-65-3 | |

| Record name | Geographutoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086394163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mu-Conotoxin G IIIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129129653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mu-Conotoxin G IIIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129129-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological effects of Geographutoxin I?

A1: this compound exhibits inhibitory effects on the contractile response of the mouse diaphragm to direct stimulation [, , ]. This suggests that the toxin likely targets components of the neuromuscular system, disrupting signal transmission and muscle contraction.

A2: While the complete three-dimensional structure of this compound has not been fully elucidated, research has provided valuable insights. The amino acid composition of the toxin has been determined [, ]. Furthermore, studies have successfully identified the disulfide pairings within the this compound peptide []. This structural information is crucial for understanding the toxin's interaction with its biological targets.

Q2: What research tools and resources are valuable for studying this compound?

A3: A multidisciplinary approach is crucial for unraveling the complexities of this compound. Pharmacological studies using isolated tissues or cells can help pinpoint the toxin's mechanism of action []. Biochemical techniques like chromatography are essential for isolating and purifying the toxin [, ]. Advanced tools like mass spectrometry can contribute to structural characterization. Furthermore, computational chemistry and molecular modeling could offer insights into the toxin's interactions with its targets, but such studies have yet to be published.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。